![molecular formula C11H10N2O3S B2747142 5-[(4-Hydroxy-3-methoxyphenyl)methylene]-4-imino-1,3-thiazolidin-2-one CAS No. 1975145-42-6](/img/no-structure.png)
5-[(4-Hydroxy-3-methoxyphenyl)methylene]-4-imino-1,3-thiazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(4-Hydroxy-3-methoxyphenyl)methylene]-4-imino-1,3-thiazolidin-2-one, also known as HMIT, is a novel thiazolidinone derivative that has gained attention due to its potential applications in scientific research. HMIT is a yellow crystalline powder that is soluble in organic solvents and has been found to possess a range of pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity in Biochemistry
Specific Scientific Field:
Biochemistry and molecular biology
(4-Hydroxy-3-methoxyphenyl)methylene diacetate
exhibits potent antioxidant properties. It scavenges free radicals, which are implicated in oxidative stress and aging-related diseases. By neutralizing these harmful radicals, it helps protect cellular components (such as lipids, proteins, and DNA) from damage.
Experimental Procedures:
Results:
Researchers have observed significant antioxidant effects of (4-Hydroxy-3-methoxyphenyl)methylene diacetate both in vitro and in vivo. It reduces oxidative stress markers and enhances cellular resilience against oxidative insults .
Anti-Inflammatory Properties in Pharmacology
Specific Scientific Field:
Pharmacology and drug development
Summary of Application:
The compound possesses anti-inflammatory properties, making it a potential candidate for managing inflammatory conditions such as arthritis, colitis, and neuroinflammation.
Experimental Procedures:
Results:
Studies indicate that (4-Hydroxy-3-methoxyphenyl)methylene diacetate reduces inflammation by modulating inflammatory pathways and cytokine production .
Potential Anticancer Activity
Specific Scientific Field:
Oncology and cancer research
Summary of Application:
The compound shows promise as an anticancer agent due to its cytotoxic effects on cancer cells.
Experimental Procedures:
Results:
Preliminary studies suggest that (4-Hydroxy-3-methoxyphenyl)methylene diacetate inhibits cancer cell growth and induces apoptosis, but further research is needed .
Potential Antidiabetic Effects
Specific Scientific Field:
Endocrinology and diabetes research
Summary of Application:
The compound may have antidiabetic properties by modulating glucose metabolism.
Experimental Procedures:
Results:
Research indicates that (4-Hydroxy-3-methoxyphenyl)methylene diacetate enhances glucose uptake and improves insulin sensitivity, suggesting potential antidiabetic benefits .
Neuroprotective Effects
Specific Scientific Field:
Neuroscience and neuropharmacology
Summary of Application:
The compound exhibits neuroprotective properties, potentially mitigating neurodegenerative diseases.
Experimental Procedures:
Results:
Studies suggest that (4-Hydroxy-3-methoxyphenyl)methylene diacetate protects neurons from damage, making it a candidate for neuroprotection .
Eigenschaften
CAS-Nummer |
1975145-42-6 |
|---|---|
Produktname |
5-[(4-Hydroxy-3-methoxyphenyl)methylene]-4-imino-1,3-thiazolidin-2-one |
Molekularformel |
C11H10N2O3S |
Molekulargewicht |
250.27 |
IUPAC-Name |
(5Z)-4-amino-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazol-2-one |
InChI |
InChI=1S/C11H10N2O3S/c1-16-8-4-6(2-3-7(8)14)5-9-10(12)13-11(15)17-9/h2-5,14H,1H3,(H2,12,13,15)/b9-5- |
InChI-Schlüssel |
QXUJSIBXSHADES-UITAMQMPSA-N |
SMILES |
COC1=C(C=CC(=C1)C=C2C(=NC(=O)S2)N)O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(furan-2-yl)methanone](/img/structure/B2747060.png)
![[(2-Chlorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2747063.png)
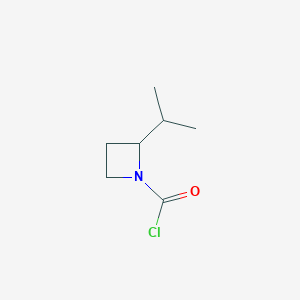
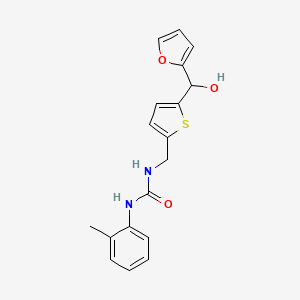
![2-(2-hydroxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2747066.png)
![{3-[4-(3-fluoropropoxy)phenyl]-1H-pyrazol-1-yl}(3-methoxyphenyl)methanone](/img/structure/B2747067.png)
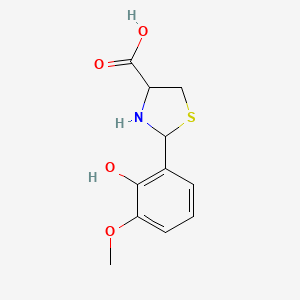
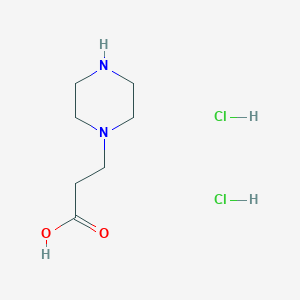
![N-(4-fluorophenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2747076.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2747078.png)
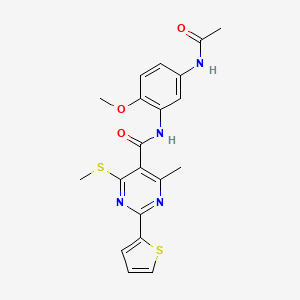
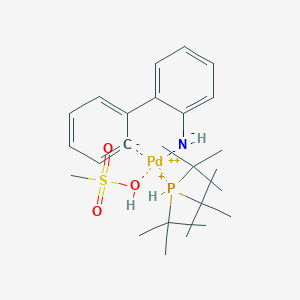
![N~1~-(1,3-benzodioxol-5-yl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxo-1(2H)-quinolinyl]acetamide](/img/structure/B2747081.png)